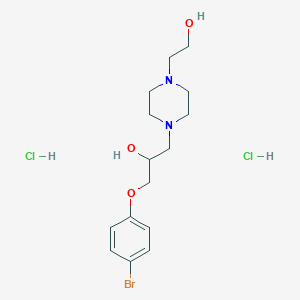
4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, also known as CEP-26401, is a small molecule inhibitor of the enzyme aminopeptidase N (APN). APN is a zinc-dependent metalloprotease that is involved in several physiological processes, including cell migration, angiogenesis, and inflammation. CEP-26401 has been shown to have potential therapeutic applications in cancer, inflammation, and viral infections.
Applications De Recherche Scientifique
Molecular Design and Structural Analysis
Research has explored the structural and electronic properties of similar butanoic acid derivatives, emphasizing their importance in molecular docking and vibrational studies. For instance, the study of butanoic acid derivatives through molecular docking reveals their significant role in bonding, suggesting potential biological activities and pharmacological importance. These compounds exhibit properties that make them candidates for nonlinear optical materials due to their dipole moment and hyperpolarizability (K. Vanasundari et al., 2018). Another study on a closely related compound demonstrated its synthesis, structure confirmation, and analysis of vibrational wavenumbers, further investigating its stability and electronic properties (Rahul Raju et al., 2015).
Material Science and Photoluminescence
In the realm of materials science, the electrochemical oxidation of related compounds has led to the discovery of new classes of photoluminescent materials, highlighting the innovative application of these chemicals in developing novel materials with unique optical properties (D. Ekinci et al., 2000).
Spectroscopic and Computational Studies
Comprehensive studies employing spectroscopic and computational analyses underscore the reactivity and interaction potentials of oxobutanoic acid derivatives. For example, an investigation into the reactive and spectroscopic properties of a specific oxobutanoic acid derivative combined spectroscopic, DFT, MD, and docking studies to elucidate its geometry, vibrational wavenumbers, and reactivity, suggesting its potential inhibitory activity against specific biological targets (Y. Sheena Mary et al., 2017).
Propriétés
IUPAC Name |
4-(2-cyanoanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-28-18-8-7-14(11-19(18)29-2)9-10-23-17(21(26)27)12-20(25)24-16-6-4-3-5-15(16)13-22/h3-8,11,17,23H,9-10,12H2,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWKUQRMDJCXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC=C2C#N)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2729708.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)
![3-[(4-Bromophenyl)methoxy]pyridin-2-amine](/img/structure/B2729715.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2729720.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)
